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The precise secondary structure of RNA is a critical determinant of its function, influencing

everything from gene regulation to the pathogenicity of viruses. For researchers, scientists, and

drug development professionals, accurately predicting this structure is paramount. This guide

provides a comprehensive comparison of RNA secondary structure prediction methods,

focusing on the significant accuracy enhancements achieved by incorporating experimental

data from 1-methyl-7-nitroisatoic anhydride (1M7) probing, a cornerstone of the SHAPE-

MaP methodology.

This guide will delve into the quantitative improvements in prediction accuracy, detail the

experimental and computational workflows, and compare this approach with alternative

methods.

The Impact of 1M7 Data on Prediction Accuracy: A
Quantitative Comparison
The integration of Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) data,

particularly from the 1M7 reagent, has been shown to dramatically improve the accuracy of

RNA secondary structure prediction.[1][2] Unlike purely computational in silico methods that

rely solely on thermodynamic models, SHAPE-directed modeling incorporates real-world

structural information, resolving ambiguities and correcting mis-predicted structures.[3]

The following tables summarize the performance of various prediction methods across different

RNA molecules. Accuracy is primarily assessed using two key metrics:
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Sensitivity (Recall): The percentage of known base pairs that are correctly predicted.[4]

Positive Predictive Value (PPV or Precision): The percentage of predicted base pairs that are

present in the known structure.[4]

Table 1: Performance Comparison of RNA Secondary
Structure Prediction With and Without SHAPE Data

RNA Target
Prediction
Method

Sensitivity (%) PPV (%) Reference

E. coli 16S rRNA
In silico

(RNAstructure)
67.9 63.8 [3]

1M7 SHAPE-

MaP

(RNAstructure)

84.2 80.9 [3]

Yeast tRNA-Asp
In silico

(RNAstructure)
95.0 100 [3]

1M7 SHAPE-

MaP

(RNAstructure)

100 100 [3]

HCV IRES

Domain II

In silico

(RNAstructure)
88.0 92.0 [3]

1M7 SHAPE-

MaP

(RNAstructure)

96.0 96.0 [3]

bI3 Group I

Intron P546

In silico

(RNAstructure)
83.0 79.0 [3]

1M7 SHAPE-

MaP

(RNAstructure)

96.0 96.0 [3]

As evidenced by the data, the inclusion of 1M7 SHAPE data consistently and significantly

improves both the sensitivity and PPV of RNA secondary structure prediction across a range of
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RNA molecules.

Table 2: Comparison of 1M7 SHAPE-MaP with Other
Experimental Probing Methods

RNA Target
Experimental
Method

Sensitivity (%) PPV (%) Reference

E. coli 16S rRNA
DMS, kethoxal,

CMCT
71.8 67.4 [3]

1M7 SHAPE-

MaP
84.2 80.9 [3]

1M7 SHAPE-MaP demonstrates superior performance compared to traditional chemical

probing methods like DMS, kethoxal, and CMCT, offering a more accurate representation of the

RNA secondary structure.[3] While DMS-MaPseq is a powerful technique, it is less sensitive to

RNA-binding proteins compared to SHAPE-based methods due to the smaller size of the DMS

molecule and its modification of the Watson-Crick face.[5]

Experimental and Computational Workflow
The generation of highly accurate, 1M7-informed RNA secondary structures involves a multi-

step process encompassing both wet-lab experimentation and computational analysis.

Experimental Protocol: SHAPE-MaP with 1M7
The following is a generalized protocol for an in vitro SHAPE-MaP experiment. Detailed, step-

by-step protocols can be found in publications such as Smola et al., 2015 and Smola et al.,

2018.[1][6]

RNA Preparation and Folding: The RNA of interest is transcribed in vitro and purified. It is

then folded in a buffer that promotes its native conformation.

1M7 Modification: The folded RNA is treated with 1M7. This reagent acylates the 2'-hydroxyl

group of flexible, unpaired nucleotides.[2] A parallel control reaction is performed without

1M7.
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RNA Purification: The modified RNA is purified to remove excess 1M7.

Reverse Transcription (Mutational Profiling): Reverse transcription is performed on the

modified RNA. The conditions are optimized such that the reverse transcriptase frequently

misincorporates a nucleotide when it encounters a 1M7-modified base.[2] This creates

mutations in the resulting cDNA that correspond to the modified sites in the RNA.

Library Preparation and Sequencing: The cDNA is then used to prepare a library for next-

generation sequencing.

Data Analysis: The sequencing data is processed to identify the locations and frequencies of

mutations, which are then used to calculate SHAPE reactivities.[2]
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Figure 1. The SHAPE-MaP experimental and computational workflow.

Computational Pipeline: From Raw Data to Structure
The analysis of SHAPE-MaP sequencing data to generate a final secondary structure model is

a critical part of the workflow.
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Figure 2. Logical flow of 1M7 data integration for structure prediction.

The primary software packages used in this pipeline are:

ShapeMapper: This is a command-line tool that processes the raw sequencing data from a

SHAPE-MaP experiment. It aligns the sequencing reads to a reference sequence, identifies

mutations, and calculates the SHAPE reactivity for each nucleotide.[7] The output is a

SHAPE reactivity profile.

RNAstructure: This is a comprehensive software package for RNA secondary structure

prediction.[8] It can incorporate SHAPE reactivity data as pseudo-energy constraints to guide

the folding algorithm, resulting in a more accurate prediction of the secondary structure.[8]
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Alternative Approaches to RNA Secondary Structure
Determination
While 1M7 SHAPE-MaP is a powerful technique, it is important to consider alternative methods

for RNA secondary structure determination.

In Silico (Computational) Prediction
Description: These methods predict RNA secondary structure based on thermodynamic

principles, aiming to find the structure with the minimum free energy (MFE).

Common Software: RNAstructure (without experimental data), ViennaRNA Package

(RNAfold), mfold, and CONTRAfold.[9][10]

Advantages: Fast, inexpensive, and requires only the RNA sequence.

Disadvantages: Accuracy is often limited, especially for longer and more complex RNAs, as

it does not account for the cellular environment or RNA-protein interactions.

Other Experimental Probing Methods
Dimethyl Sulfate (DMS) Probing: DMS methylates unpaired adenine and cytosine bases.

DMS-MaPseq is a high-throughput method that uses a similar mutational profiling approach

to SHAPE-MaP.[5]

Advantages: Provides information specifically on A and C nucleotides, can be used in vivo.

[5]

Disadvantages: Does not probe all four nucleotides, making it less comprehensive than

SHAPE.

Enzymatic Probing: Nucleases that specifically cleave single-stranded or double-stranded

regions of RNA can be used to infer the secondary structure.

Advantages: Can provide clear evidence for single-stranded or double-stranded regions.

Disadvantages: The large size of the enzymes can lead to steric hindrance, and the data

is often less quantitative than chemical probing methods.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.mdpi.com/2311-553X/10/6/55
https://en.wikipedia.org/wiki/List_of_RNA_structure_prediction_software
https://pmc.ncbi.nlm.nih.gov/articles/PMC7541462/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7541462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The use of 1M7 SHAPE-MaP data provides a significant and quantifiable improvement in the

accuracy of RNA secondary structure prediction compared to both purely computational

methods and some other experimental techniques. For researchers in drug discovery and

molecular biology, where a precise understanding of RNA structure is crucial for elucidating

function and designing targeted therapies, 1M7-informed structure modeling represents the

current state-of-the-art. By combining the predictive power of thermodynamic algorithms with

the empirical validation of chemical probing, this methodology delivers high-confidence

structural models that can accelerate research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663971#assessing-the-accuracy-of-rna-secondary-
structure-prediction-with-1m7-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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